1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS No.: 878693-67-5
Cat. No.: VC6721601
Molecular Formula: C26H33N3O3
Molecular Weight: 435.568
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878693-67-5 |
|---|---|
| Molecular Formula | C26H33N3O3 |
| Molecular Weight | 435.568 |
| IUPAC Name | 1-tert-butyl-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C26H33N3O3/c1-26(2,3)29-18-19(17-24(29)30)25-27-20-11-5-6-12-21(20)28(25)15-9-10-16-32-23-14-8-7-13-22(23)31-4/h5-8,11-14,19H,9-10,15-18H2,1-4H3 |
| Standard InChI Key | YUFDPVUOASAKRI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4OC |
Introduction
The compound 1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that combines structural motifs from benzimidazole, pyrrolidinone, and ether functionalities. Such compounds are often explored for their potential bioactivity, including antimicrobial, anticancer, or other pharmacological properties. This article provides a detailed review of its chemical structure, synthesis pathways, and potential applications based on available data.
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions combining benzimidazole derivatives with pyrrolidinone intermediates. Below is a general outline:
-
Preparation of Benzimidazole Intermediate:
-
Ether Formation:
-
Introduce the methoxyphenoxy group via nucleophilic substitution using alkyl halides or similar reagents.
-
-
Pyrrolidinone Coupling:
-
Attach the pyrrolidinone ring through amide bond formation or alkylation reactions.
-
-
tert-Butyl Protection:
-
Add the tert-butyl group using tert-butyl bromide or similar electrophiles under basic conditions.
-
Analytical Data
The compound’s structure can be confirmed using advanced spectroscopic techniques:
Potential Applications
Compounds with similar structures have been studied for diverse applications:
-
Pharmacological Activity:
-
Material Science:
-
The combination of rigid and flexible groups may make it useful in supramolecular chemistry or as a ligand in catalysis.
-
-
Biological Studies:
-
The compound could serve as a probe to study receptor-ligand interactions due to its heterocyclic framework.
-
Research Gaps and Future Directions
While the compound shows promise due to its structural complexity, further studies are needed:
-
Biological Testing: Evaluate its efficacy against specific biological targets.
-
Toxicity Studies: Assess its safety profile in vitro and in vivo.
-
Optimization of Synthesis: Develop more efficient and scalable synthetic routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume